N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide, also known as SPI-1005, is a small molecule drug that has been recently developed for the treatment of various diseases. SPI-1005 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its efficacy and safety.
Aplicaciones Científicas De Investigación
Novel Hybrid Pharmaceuticals
Research indicates the development of new pharmaceutical hybrids, such as NOSH compounds, which incorporate both nitric oxide and hydrogen sulfide-releasing moieties. These compounds, including NOSH-1, have shown potent cell growth inhibitory properties in various human cancer cell lines, indicating their potential as powerful anti-cancer agents (Kodela et al., 2012).
Synthetic Studies on Spiroketal Natural Products
Spiroketal compounds, including 1,6-dioxaspiro[4.5]decane derivatives, have been successfully synthesized, demonstrating the potential for these compounds in creating bioactive molecules. This synthesis process is significant for the development of new pharmaceuticals and chemicals with various applications (Iwata et al., 1988).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents has been explored. These compounds have shown promising results in both antibacterial and antifungal activities, indicating their potential as effective antimicrobial agents (Darwish et al., 2014).
Antiviral Evaluation
A new series of compounds, including N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, have been designed and synthesized for their antiviral activity. These compounds have exhibited strong activity against influenza A/H3N2 virus and human coronavirus, suggesting their potential in antiviral therapy (Apaydın et al., 2020).
Gabapentin-based Synthesis for Biologically Active Compounds
The intermolecular Ugi reaction of gabapentin with various components has led to the development of novel classes of compounds, including N-cyclohexyl-3-oxo-2-azaspiro[4.5]decan derivatives. These compounds show potential in various biological applications and provide a new approach to synthesizing biologically active compounds (Poor et al., 2018).
Propiedades
IUPAC Name |
N-[4-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfamoyl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-14(2)18(22)21-15-6-8-17(9-7-15)27(23,24)20-12-16-13-25-19(26-16)10-4-3-5-11-19/h6-9,14,16,20H,3-5,10-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHJJRCPKOJZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.